Fumaric acid

C4H4O4

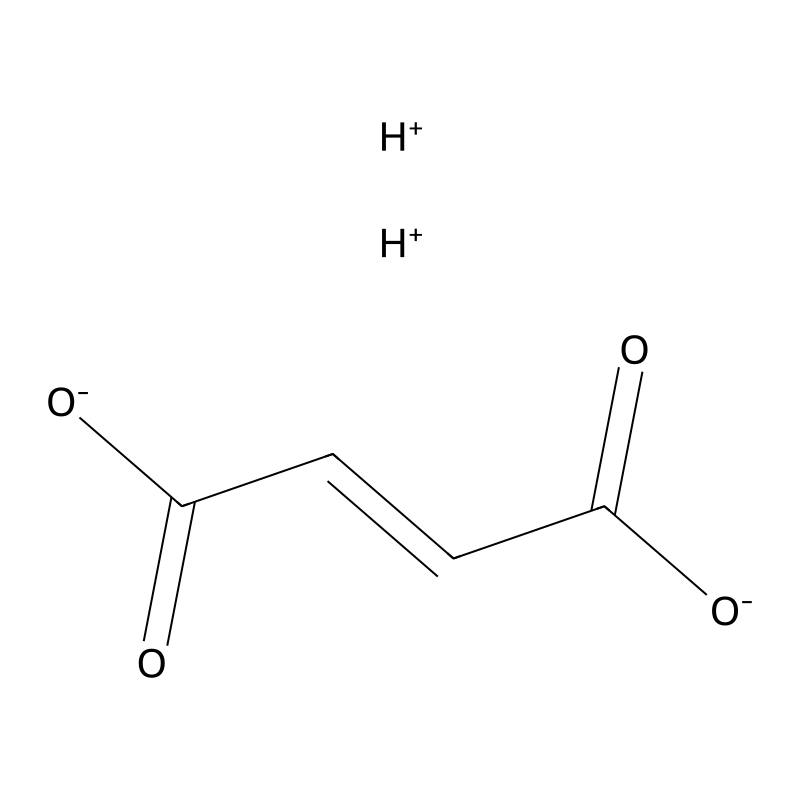

COOH-CH=CHCOOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H4O4

COOH-CH=CHCOOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone

Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene

in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g

Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.

In water, 7X10-3 mg/L at 25 °C

7.0 mg/mL

Solubility in water, g/100ml at 25 °C: 0.63 (poor)

insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.

Synonyms

Canonical SMILES

Isomeric SMILES

Food Industry

Field: Food Science and Technology

Application: Fumaric acid is commonly used in the food industry for wine acidification and food acidity regulation.

Methods: The acid is added to food products to regulate their acidity and enhance their flavor.

Results: The addition of Fumaric acid improves the taste and shelf-life of food products.

Pharmaceutical Industry

Field: Pharmacology

Application: Fumaric acid has gained attention for its potential therapeutic effects on certain skin conditions, such as psoriasis.

Polyester Resin Production

Field: Polymer Chemistry

Application: Fumaric acid is used in the production of polyester resins.

Results: The addition of Fumaric acid improves the mechanical and thermal properties of the polyester resins.

Biodegradable Polymers

Field: Polymer Science and Engineering

Application: Fumaric acid is used in the manufacture of biodegradable polymers.

Methods: The acid is polymerized with other monomers to produce biodegradable polymers.

Bio-nanotechnology

Field: Bio-nanotechnology

Fermentation Process

Field: Biotechnology

Application: Fumaric acid is produced through the fermentation process.

Dyeing Industry

Field: Textile and Dyeing Industry

Application: Fumaric acid is used as a mordant for dyes

Methods: Fumaric acid is mixed with the dye and then applied to the fabric. .

Results: The use of Fumaric acid as a mordant improves the quality and longevity of the dye on the fabric

Animal Feed

Field: Animal Nutrition

Application: When Fumaric acid is added to their feed, lambs produce up to 70% less methane during digestion.

Neurology and Immunology

Field: Neurology and Immunology

Results: The use of fumaric acid esters in neurology and immunology has shown promising results.

Green Production

Field: Green Chemistry

Results: The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for production of the later on a commercial scale

Detergents

Field: Industrial Chemistry

Application: Fumaric acid is used in the production of detergents.

Results: The addition of Fumaric acid improves the cleaning efficiency of the detergents.

Paint and Coating Additives

Field: Paint and Coating Industry

Application: Fumaric acid is used as a paint additive and coating additive.

Results: The addition of Fumaric acid improves the durability and finish of the paint or coating.

Cosmetics

Field: Cosmetic Science

Application: Fumaric acid is used in the formulation of skin care products due to its ability to improve skin appearance.

Methods: Fumaric acid is incorporated into cosmetic formulations and applied topically to the skin.

Results: The use of fumaric acid in cosmetics has been shown to improve skin appearance and texture.

Energy Storage

Field: Energy Science

Application: Fumaric acid is being explored for its potential use in energy storage systems.

Methods: Fumaric acid is used in the development of new energy storage technologies.

Results: Preliminary research suggests that fumaric acid could play a role in the future of energy storage.

Waste Water Treatment

Field: Environmental Science

Application: Fumaric acid is used in waste water treatment processes.

Methods: Fumaric acid is added to waste water to aid in the removal of contaminants.

Chemical Synthesis

Field: Organic Chemistry

Application: Fumaric acid is used as a starting material in various chemical synthesis processes.

Methods: Fumaric acid is reacted with other chemicals to produce a variety of different compounds.

Biofuel Production

Field: Biochemical Engineering

Application: Fumaric acid is used in the production of biofuels.

Methods: Fumaric acid is converted into biofuels through various biochemical processes.

Agriculture

Field: Agricultural Science

Application: Fumaric acid is used in agriculture as a soil amendment.

Methods: Fumaric acid is added to soil to improve its quality and enhance plant growth.

Results: The addition of fumaric acid to soil can improve plant health and yield.

Fumaric acid, also known as trans-butenedioic acid, is an organic compound with the molecular formula C₄H₄O₄. It is a colorless crystalline solid that has a slightly fruity taste and is found naturally in various plants, including fumitory (Fumaria officinalis), bolete mushrooms, and lichen. Fumaric acid is the trans isomer of butenedioic acid, contrasting with maleic acid, which is its cis isomer. This compound plays a significant role in biological systems, particularly as an intermediate in the citric acid cycle, where it aids in cellular respiration and energy production .

Fumaric acid plays a vital role in cellular metabolism. It is an intermediate metabolite within the citric acid cycle, also known as the Krebs cycle. In this cycle, fumaric acid is converted to L-malic acid by the enzyme fumarase. This conversion is essential for energy production within cells.

Fumaric acid has also been studied for its potential therapeutic effects in various diseases. Studies suggest it may improve muscle function in conditions like multiple sclerosis by modulating cellular signaling pathways []. The exact mechanism of action in these cases is still under investigation.

- Formation of Esters: Fumaric acid can react with alcohols to form diesters.

- Bromination: It readily undergoes bromination across the double bond.

- Diels-Alder Reactions: As a good dienophile, fumaric acid can participate in Diels-Alder reactions.

- Isomerization: Fumaric acid can be converted to maleic acid through catalytic isomerization, typically performed in aqueous solutions at low pH .

Fumaric acid is biologically active and serves multiple functions:

- Metabolic Role: It acts as an intermediate in the citric acid cycle, where it is produced from succinate by the enzyme succinate dehydrogenase. This process is crucial for ATP production in aerobic respiration .

- Psoriasis Treatment: Fumaric acid esters, particularly dimethyl fumarate, have been developed as treatments for psoriasis and multiple sclerosis. These compounds activate the Nrf2 antioxidant response pathway, providing protection against oxidative stress .

- Methane Reduction: Studies have shown that adding fumaric acid to lamb feed can significantly reduce methane emissions during digestion .

Fumaric acid can be synthesized through several methods:

- Catalytic Isomerization of Maleic Acid: This is the most common industrial method, where maleic acid is converted to fumaric acid under specific conditions.

- Hydrothermal Reaction: Recent studies have demonstrated a non-catalytic hydrothermal method that achieves high selectivity for fumaric acid from maleic acid, yielding up to 92% fumaric acid .

- Oxidation of Succinic Acid: Traditional laboratory methods include oxidizing succinic acid or furfural using chlorate in the presence of catalysts .

Fumaric acid has diverse applications across various industries:

- Food Industry: Used as an acidity regulator (E297) in beverages and baking products. It serves as a substitute for tartaric and citric acids .

- Pharmaceuticals: Utilized in medications for psoriasis and multiple sclerosis due to its biological activity .

- Polyester Resins: Employed in manufacturing polyester resins and polyhydric alcohols.

- Agriculture: Its use in animal feed helps reduce greenhouse gas emissions from livestock .

Research on fumaric acid interactions highlights its potential therapeutic benefits:

- Antioxidant Activity: Fumaric acid derivatives have been shown to enhance cellular defenses against oxidative damage by activating the Nrf2 pathway.

- Synergistic Effects: Studies indicate that fumarates may work synergistically with other compounds to improve therapeutic outcomes in autoimmune diseases like multiple sclerosis .

Fumaric acid shares structural similarities with several other compounds, particularly within the class of dicarboxylic acids. Here are some comparable compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Maleic Acid | Cis-butenedioic Acid | Cis isomer; more reactive due to sterics. |

| Succinic Acid | Saturated Dicarboxylic | Two additional methylene groups; less acidic. |

| Malic Acid | Hydroxy Dicarboxylic | Contains a hydroxyl group; involved in metabolism. |

| Citric Acid | Tricarboxylic Acid | Three carboxyl groups; more complex metabolism. |

Fumaric acid's unique trans configuration gives it distinct chemical properties compared to its structural analogs, particularly regarding stability and reactivity in biological systems .

Purity

Physical Description

Liquid

Dry Powder; Other Solid; Liquid; Pellets or Large Crystals; NKRA

White crystalline powder or granules

Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline]

Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS]

Solid

ODOURLESS COLOURLESS CRYSTALLINE POWDER.

white odourless granules or leafy crystals; virtually odourless with tart acid taste

Color/Form

Colorless crystals

WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes at 200 °C

Flash Point

230 °C (closed cup)

273 °C

Heavy Atom Count

Taste

Density

1.635 g/cu cm at 20 °C

IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46

Density (at 20 °C): 1.64 g/cm³

LogP

-0.48 (LogP)

log Kow = 0.46

0.46

0.46 (estimated)

Odor

Appearance

Melting Point

286-302 °C (closed capillary, rapid heating)

287 °C decomposes

549 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Drug Indication

Therapeutic Uses

Fumaric acid preparations are used as long term and effective treatment of psoriasis. /Fumaric acid preparation/

/EXPERIMENTAL THERAPY/ Fumaric acid and its esters (FAE) ... are already in use for treatment of psoriasis and are known to have an immunomodulatory effect ... A phase II clinical study in relapsing-remitting multiple sclerosis (RRMS) patients with the modified fumaric acid ester BG-12 showed as "proof of principle" in a frequent MRI design that FAE significantly reduce the number of gadolinium-enhancing lesions after 24 weeks of treatment. Further phase III studies have been started to explore the long-term efficacy of this substance ...

/EXPERIMENTAL THERAPY/ Oral treatment of psoriasis on an outpatient basis, using a preparation containing fumaric acid derivatives, was evaluated as initial monotherapy (3 months) and as long-term basic therapy (12-14 months) in 13 and 11 patients, respectively. The course of the disease was analysed in each individual case. After completion of both parts of the trial, half of the patients that had only responded poorly to conventional antipsoriatic therapy showed a significant improvement which occurred after several weeks of treatment. In 4 patients the medication had to be stopped because of abdominal pain. No severe side effects, particularly of renal, hepatic or hematological nature, could be established. Studies in mice and rats disclosed only a low acute toxicity of the fumaric acid derivatives used. In additional analyses, hypotheses were dealt with concerning the mechanism of action of fumaric acid in psoriasis. To establish fumaric acid derivatives in the treatment of psoriasis, studies on chronic toxicity and pharmacokinetics will have to be conducted. Further clinical trials should evaluate a single fumaric acid derivative instead of mixtures. /Fumaric acid derivatives/

ATC Code

D - Dermatologicals

D05 - Antipsoriatics

D05A - Antipsoriatics for topical use

D05AX - Other antipsoriatics for topical use

D05AX01 - Fumaric acid

Vapor Pressure

10.0 [mmHg]

1.54X10-4 mm Hg at 25 °C

Pictograms

Irritant

Impurities

Other CAS

6915-18-0

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Benzylpiperazine

Drug Warnings

Two patients who developed acute renal failure during therapy with fumaric acid esters /are discussed/. Histologic findings after renal biopsy in one patient were compatible with the diagnosis of acute tubular necrosis, and renal function was restored after cessation of the medication. The histologic diagnosis in the other patient was tubulo-interstitial nephritis, possibly reactive to acute tubular necrosis. The recovery of renal function was incomplete after 9 months. Two other patients had deterioration of renal function and proteinuria during therapy with fumaric acid-esters. The symptoms were completely reversible in one patient after discontinuation of the medication, and incompletely reversible in the other.

24 days after starting treatment of psoriasis with fumaric acid derivatives (0.8-1.0 g orally, plus unknown quantities locally) a 21-year-old woman developed acute oliguric renal failure with a rise of serum creatinine levels to 1094 mmol/L (12.4 mg/dL). Deterioration of renal function had been preceded by severe abdominal symptoms with nausea, vomiting and colicky pain. On admission to hospital she was dehydrated with hyponatremia and hypokalemia. There was glomerular microhematuria, increased excretion of renal epithelia, and tubular proteinuria. Renal biopsy demonstrated acute tubular damage with vacuolization of proximal epithelia, dilated tubules and scattered necroses. After intermittent hemodialysis (13 courses over two weeks) renal function gradually recovered, as demonstrated at a follow-up examination four months after discharge. /Fumaric acid derivatives/

Apart from gastrointestinal, dermatological and hematological side-effects, transient renal damage was observed during treatment with fumaric acid. The case of a 38 year old woman who was treated with fumaric acid (420 mg bid) for 5 years before she complained of fatigue and weakness. According to clinical laboratory she had developed severe proximal tubular damage. Hypophosphatemia, glycosuria and proteinuria persisted although medication was stopped immediately. /Fumaric acid preparation/

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

EPA Safer Chemical Functional Use Classes -> Polymers

Food additives

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

Maleic acid or maleic anhydride, especially the maleic acid-containing wash water from the production of maleic anhydride or phthalic anhydride, serves as starting material for the manufacture of fumaric acid. The maleic acid concentration should be at least 30%. Maleic acid is converted almost quantitatively by thermal or catalytic isomerization into the sparingly soluble fumaric acid, which is recovered by filtration. Various substances have been proposed as catalysts: mineral acids (e.g., hydrochloric acid); sulfur compounds such as thiocyanates, thiazoles, thiosemicarbazides, thioureas; or bromine compounds in combination with peroxides (e.g., persulfate). Thiourea is most commonly used in practice. The maleic acid-containing wash water contains impurities that can affect quality and yield. This problem can be largely avoided (1) by thermal pretreatment of the wash water, (2) by adding urea if thiourea is used as catalyst, and (3) by addition of sulfites or passaged of sulfur dioxide and addition of mineral acids. The crude fumaric acid obtained is purified by recrystallization from water, combined with purification by active charcoal. Losses during purification are about 10%.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Construction

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

2-Butenedioic acid (2E)-: ACTIVE

2-Butenedioic acid (2Z)-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

An HPLC method is described for the determination of organic acids incl fumaric acid in cheese.

Organic polybasic acids incl fumaric acid were determined in foods by gas liquid chromatography.

A method is given for the determination of carboxylic acids incl fumaric acid in fruit juices and wines by high-performance liquid chromatography.

An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. ... Fumaric acid was found to have a retention time of 22.3 min.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

The ability of a substance to reduce the yield of azoxymethane (AOM)-induced foci in the colon of male Fischer 344 rats, was evaluated as a screening assay for chemopreventive agents. Twenty-eight test agents were administered continuously in the diet from the start of the experiments until the animals were killed 35 days later. AOM was sc administered either as 15 mg/kg bw on days 7 and 14 or as 30 mg/kg bw on day 7 of the experiment. Foci of aberrant crypts were evaluated in whole mounts of methylene blue-stained colons. AOM induced twice as many foci when administered between 8.40 and 11.00 a.m. than between 2.45 and 5.55 p.m. Calcium salts of carbonate, chloride and glucarate decreased the yield of AOM-induced foci while the acidic salts of lactate and phosphate did not inhibit the formation of foci. Dimethyl-fumarate, fumaric acid, genistein, piroxicam, simethicone, sodium suramin and sulindac reduced the yield of AOM-induced foci of aberrant crypts, with genistein being the most potent ...

The liver of mice treated with mitomycin C showed perinuclear irregularity, aggregation of chromatin, and abnormal cytoplasmic organelles. The concurrent admin of fumaric acid reduced the incidence of such deleterious changes. The action of fumaric acid against mitomycin C intoxication was even more apparent in the kidney.

Fumaric acid when reacted with chlorine in an aqueous soln was not mutagenic when tested in the Ames test using Salmonella typhimurium TA 100. When a 50/50 by vol methanol/water mixture was used for chlorination, fumaric acid was mutagenic with a peak at 3 equivalents of chlorine per mole.

For more Interactions (Complete) data for Fumaric acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Liu Y, Song J, Tan T, Liu L. Production of fumaric acid from L-malic acid by solvent engineering using a recombinant thermostable fumarase from Thermus thermophilus HB8. Appl Biochem Biotechnol. 2015 Mar;175(6):2823-31. doi: 10.1007/s12010-014-1468-z. Epub 2015 Jan 6. PubMed PMID: 25561060.

3: Chen X, Wu J, Song W, Zhang L, Wang H, Liu L. Fumaric acid production by Torulopsis glabrata: engineering the urea cycle and the purine nucleotide cycle. Biotechnol Bioeng. 2015 Jan;112(1):156-67. doi: 10.1002/bit.25334. Epub 2014 Oct 10. PubMed PMID: 25060134.

4: Haghikia A, Linker R, Gold R. [Fumaric acid as therapeutic agent for multiple sclerosis]. Nervenarzt. 2014 Jun;85(6):720-6. doi: 10.1007/s00115-014-4005-y. Review. German. PubMed PMID: 24668400.

5: Song CW, Lee SY. Combining rational metabolic engineering and flux optimization strategies for efficient production of fumaric acid. Appl Microbiol Biotechnol. 2015 Oct;99(20):8455-64. doi: 10.1007/s00253-015-6816-6. Epub 2015 Jul 21. PubMed PMID: 26194559.

6: Gu S, Xu Q, Huang H, Li S. Alternative respiration and fumaric acid production of Rhizopus oryzae. Appl Microbiol Biotechnol. 2014 Jun;98(11):5145-52. doi: 10.1007/s00253-014-5615-9. Epub 2014 Mar 19. PubMed PMID: 24643733.

7: Liu Y, Xu Q, Lv C, Yan C, Li S, Jiang L, Huang H, Ouyang P. Study of metabolic profile of Rhizopus oryzae to enhance fumaric acid production under low pH condition. Appl Biochem Biotechnol. 2015 Dec;177(7):1508-19. doi: 10.1007/s12010-015-1831-8. Epub 2015 Oct 19. PubMed PMID: 26481229.

8: Fallah Arani S, Balak DM, Neumann HA, Kuipers MV, Thio HB. Treatment of psoriasis with non-registered fumaric acid esters in The Netherlands: a nationwide survey among Dutch dermatologists. J Eur Acad Dermatol Venereol. 2014 Jul;28(7):972-5. doi: 10.1111/jdv.12205. Epub 2013 Jul 3. PubMed PMID: 23822581.

9: Liu H, Wang W, Deng L, Wang F, Tan T. High production of fumaric acid from xylose by newly selected strain Rhizopus arrhizus RH 7-13-9#. Bioresour Technol. 2015 Jun;186:348-350. doi: 10.1016/j.biortech.2015.03.109. Epub 2015 Mar 28. PubMed PMID: 25862014.

10: Li N, Zhang B, Wang Z, Tang YJ, Chen T, Zhao X. Engineering Escherichia coli for fumaric acid production from glycerol. Bioresour Technol. 2014 Dec;174:81-7. doi: 10.1016/j.biortech.2014.09.147. Epub 2014 Oct 7. PubMed PMID: 25463785.

11: Liu Y, Lv C, Xu Q, Li S, Huang H, Ouyang P. Enhanced acid tolerance of Rhizopus oryzae during fumaric acid production. Bioprocess Biosyst Eng. 2015 Feb;38(2):323-8. doi: 10.1007/s00449-014-1272-8. Epub 2014 Sep 5. PubMed PMID: 25190324.

12: Zhou Y, Nie K, Zhang X, Liu S, Wang M, Deng L, Wang F, Tan T. Production of fumaric acid from biodiesel-derived crude glycerol by Rhizopus arrhizus. Bioresour Technol. 2014 Jul;163:48-53. doi: 10.1016/j.biortech.2014.04.021. Epub 2014 Apr 16. PubMed PMID: 24787316.

13: Huang D, Wang R, Du W, Wang G, Xia M. Activation of glycerol metabolic pathway by evolutionary engineering of Rhizopus oryzae to strengthen the fumaric acid biosynthesis from crude glycerol. Bioresour Technol. 2015 Nov;196:263-72. doi: 10.1016/j.biortech.2015.07.104. Epub 2015 Aug 1. PubMed PMID: 26253910.

14: Das RK, Brar SK. Enhanced fumaric acid production from brewery wastewater and insight into the morphology of Rhizopus oryzae 1526. Appl Biochem Biotechnol. 2014 Mar;172(6):2974-88. doi: 10.1007/s12010-014-0739-z. Epub 2014 Jan 28. PubMed PMID: 24469587.

15: Shah MV, van Mastrigt O, Heijnen JJ, van Gulik WM. Transport and metabolism of fumaric acid in Saccharomyces cerevisiae in aerobic glucose-limited chemostat culture. Yeast. 2016 Apr;33(4):145-61. doi: 10.1002/yea.3148. Epub 2016 Feb 15. PubMed PMID: 26683700.

16: Hronská H, Tokošová S, Pilniková A, Krištofíková Ľ, Rosenberg M. Bioconversion of fumaric acid to L-malic acid by the bacteria of the genus Nocardia. Appl Biochem Biotechnol. 2015 Jan;175(1):266-73. doi: 10.1007/s12010-014-1251-1. Epub 2014 Sep 27. PubMed PMID: 25261359.

17: Samanta S, Kar C, Das G. Colorimetric and fluorometric discrimination of geometrical isomers (maleic acid vs fumaric acid) with real-time detection of maleic acid in solution and food additives. Anal Chem. 2015 Sep 1;87(17):9002-8. doi: 10.1021/acs.analchem.5b02202. Epub 2015 Aug 12. PubMed PMID: 26246182.

18: Song CW, Kim DI, Choi S, Jang JW, Lee SY. Metabolic engineering of Escherichia coli for the production of fumaric acid. Biotechnol Bioeng. 2013 Jul;110(7):2025-34. doi: 10.1002/bit.24868. Epub 2013 Mar 1. PubMed PMID: 23436277.

19: Prochaska K, Staszak K, Woźniak-Budych MJ, Regel-Rosocka M, Adamczak M, Wiśniewski M, Staniewski J. Nanofiltration, bipolar electrodialysis and reactive extraction hybrid system for separation of fumaric acid from fermentation broth. Bioresour Technol. 2014 Sep;167:219-25. doi: 10.1016/j.biortech.2014.06.010. Epub 2014 Jun 11. PubMed PMID: 24983693.

20: Remling N, Riede S, Lebzien P, Meyer U, Höltershinken M, Kersten S, Breves G, Flachowsky G, Dänicke S. Effects of fumaric acid on rumen fermentation, milk composition and metabolic parameters in lactating cows. J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):968-81. doi: 10.1111/jpn.12152. Epub 2013 Dec 9. PubMed PMID: 24313964.